

Stability and Storage of Boc-L-Tyrosine Powder: A Technical Guide

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Compound of Interest

Compound Name: *L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-*

Cat. No.: *B371174*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N- α -(tert-butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine) powder. Adherence to proper handling and storage protocols is critical to ensure the integrity, purity, and performance of this key reagent in peptide synthesis, drug development, and other biochemical applications. This document outlines the compound's physicochemical properties, stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical and Storage Data Summary

Boc-L-tyrosine is typically a white to off-white crystalline powder.^{[1][2]} Its stability is contingent upon maintaining appropriate storage conditions. The following table summarizes the key physicochemical properties and recommended storage parameters compiled from various suppliers and safety data sheets.

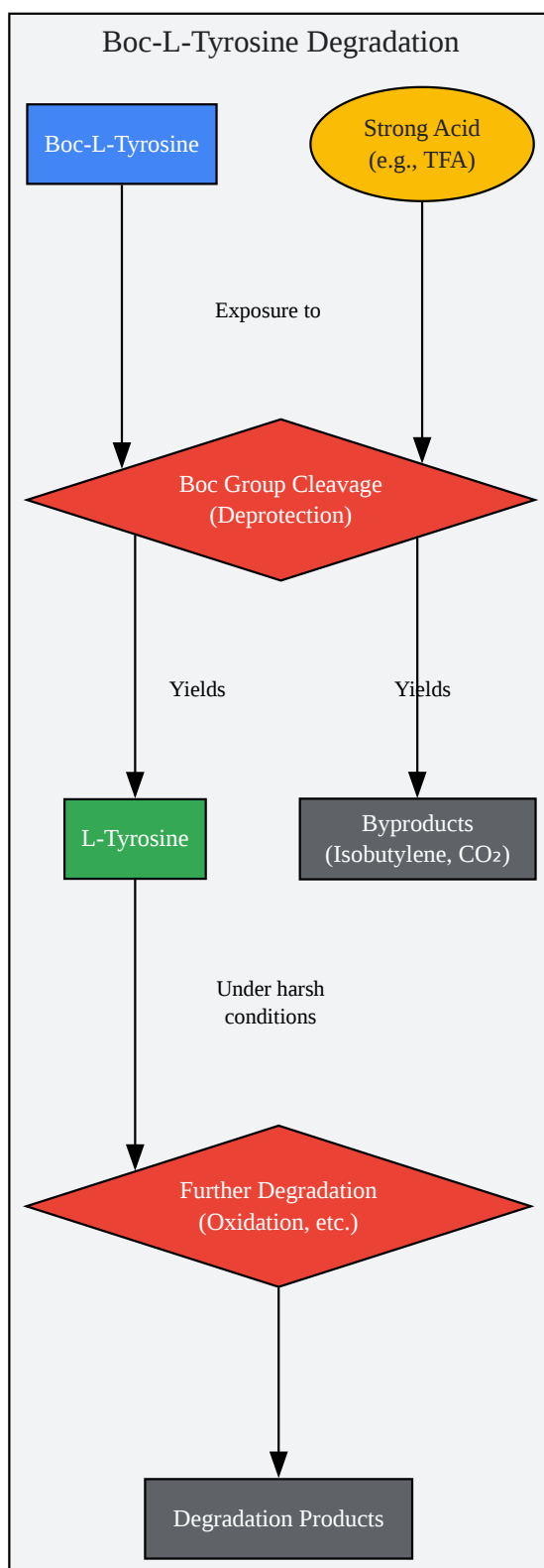
Parameter	Value / Condition	Source(s)
Appearance	White to off-white powder	[2][3]
Molecular Formula	C ₁₄ H ₁₉ NO ₅	[1][3]
Molecular Weight	281.3 g/mol	[3]
Melting Point	133-135 °C	[4]
Storage Temperature	-20°C	[5]
0 - 8°C	[3]	
Room Temperature (Sealed in dry, dark place)	[4]	
Shipping Temperature	Ambient temperature	[5]
Solubility	Sparingly soluble in water (<0.01 g/L).[2] Soluble in organic solvents like DMSO and methanol.[1]	[1][2]
Purity (Typical)	≥98% (HPLC)	[3]

Chemical Stability and Degradation Pathways

Boc-L-tyrosine is generally stable under normal ambient and recommended storage conditions. [6] The primary point of vulnerability in the molecule is the tert-butyloxycarbonyl (Boc) protecting group, which is designed to be removed under acidic conditions.[1] Exposure to strong acids, such as trifluoroacetic acid (TFA), will cleave the Boc group, regenerating the free amino group of L-tyrosine and producing gaseous byproducts.

Additionally, the L-tyrosine core itself can be subject to degradation, although this is less common under standard laboratory conditions for the protected form. The natural degradation of L-tyrosine in biological systems is a multi-step enzymatic process involving transamination and oxidation to ultimately yield fumarate and acetoacetate.[7][8] While not a typical storage concern, awareness of this pathway is relevant for understanding potential downstream metabolites in biological applications.

Violent reactions can occur with strong oxidizing agents.^[6] It is also crucial to avoid conditions of high humidity and direct sunlight, as moisture and UV exposure can promote degradation.^[2]
^[9]



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Caption: Primary degradation pathway of Boc-L-tyrosine via acid-catalyzed deprotection.

Experimental Protocols for Stability Assessment

Assessing the stability of Boc-L-tyrosine involves subjecting the powder to controlled environmental conditions (stress testing) and analyzing aliquots at specific time points using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying the parent compound and detecting any degradation products.[\[10\]](#)

Protocol 1: Stability Evaluation under Acidic Conditions

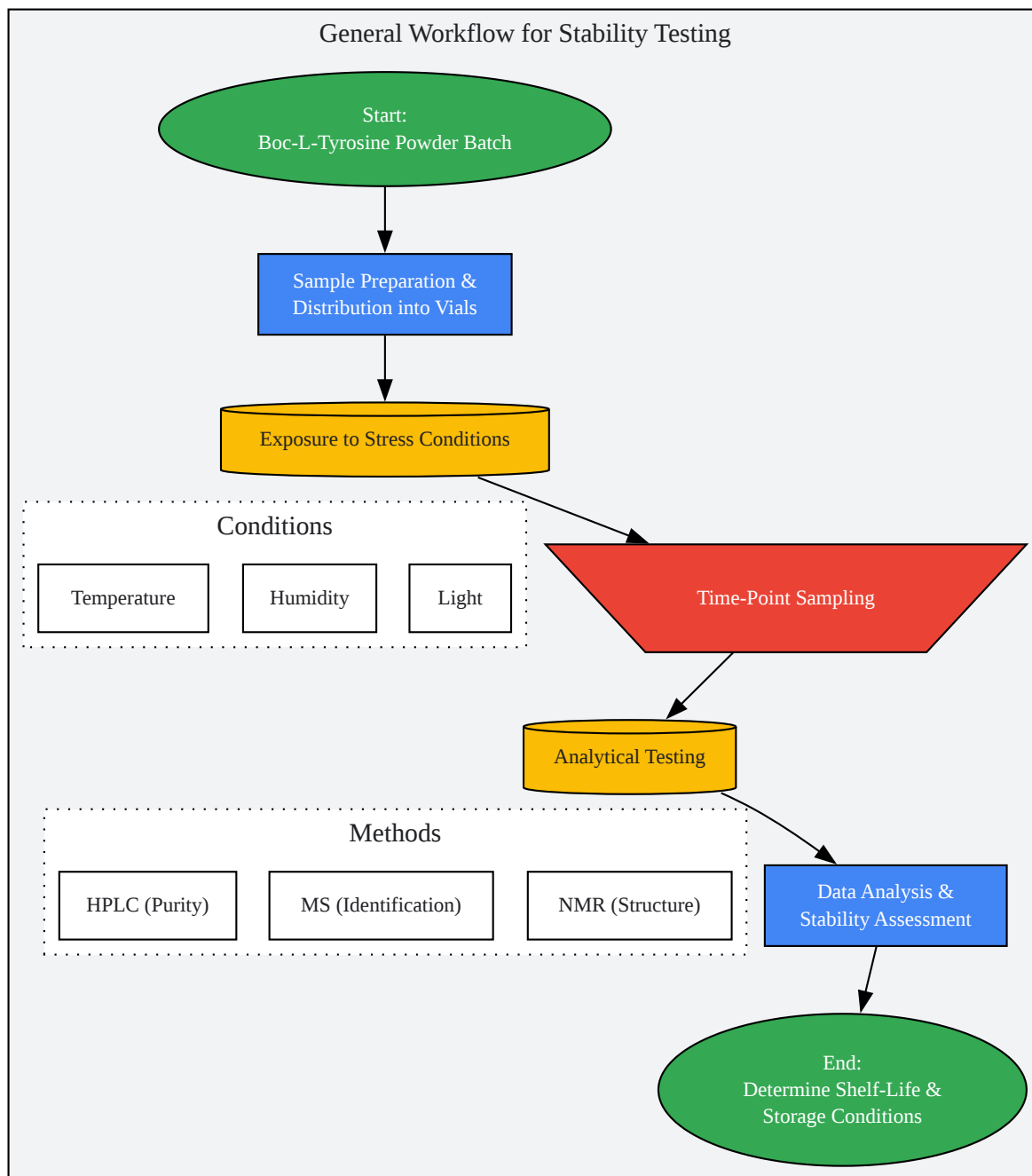
This protocol is designed to simulate the deprotection steps in Boc-based solid-phase peptide synthesis (SPPS) and quantify the stability of the compound to acid.[\[11\]](#)

1. Sample Preparation: a. Accurately weigh and dissolve a known amount (e.g., 10 mg) of Boc-L-tyrosine powder in dichloromethane (DCM). b. Prepare a 50% trifluoroacetic acid (TFA) in DCM solution. c. Initiate the experiment by adding an equal volume of the 50% TFA/DCM solution to the Boc-L-tyrosine solution. d. Incubate the mixture at room temperature.
2. Time-Course Analysis: a. At predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours), extract an aliquot of the reaction mixture.[\[11\]](#) b. Immediately quench the reaction by neutralizing the TFA with a suitable base (e.g., N,N-diisopropylethylamine - DIPEA). c. Evaporate the solvent completely, for instance, under a stream of nitrogen.
3. HPLC Analysis: a. Reconstitute the dried residue from each time point in a defined volume of a suitable solvent mixture (e.g., 50% acetonitrile/water containing 0.1% TFA).[\[11\]](#) b. Inject the sample into a reverse-phase HPLC (RP-HPLC) system. c. Typical HPLC Parameters:
 - Column: C18 stationary phase.
 - Mobile Phase: A gradient of acetonitrile in water, with both solvents containing 0.1% TFA.
 - Detection: UV detector monitoring at 220 nm and 280 nm.[\[11\]](#)
 - Flow Rate: 1.0 mL/min. d. Quantify the peak area of Boc-L-tyrosine and any new peaks corresponding to degradation products. Calculate the percentage of remaining Boc-L-tyrosine at each time point.

Protocol 2: General Stability and Shelf-Life Testing

This protocol outlines a general workflow for assessing the stability of the powder under various storage conditions, consistent with ICH guidelines.[\[12\]](#)

1. Sample Distribution: a. Distribute accurately weighed samples of a single lot of Boc-L-tyrosine powder into multiple vials suitable for the chosen conditions (e.g., amber glass vials to protect from light).
2. Storage under Stress Conditions: a. Place the vials in stability chambers set to different conditions. Examples include:
 - Elevated Temperature: 40°C, 60°C.
 - High Humidity: 25°C / 75% Relative Humidity (RH).
 - Photostability: Exposure to a controlled light source (e.g., Xenon lamp).
 - Control: Recommended storage condition (e.g., 4°C).
3. Sample Analysis: a. At specified intervals (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition. b. Prepare a solution of known concentration in a suitable solvent. c. Analyze the solution using a validated stability-indicating HPLC method as described in Protocol 1. d. In addition to HPLC, other techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) can be used to identify and characterize unknown degradation products.[\[10\]](#)[\[12\]](#)
4. Data Evaluation: a. Compare the purity and impurity profiles of the stressed samples to the control sample at time zero. b. Document any changes in physical appearance (e.g., color, clumping). c. The data is used to establish the degradation rate, identify potential degradation products, and determine the recommended shelf-life and storage conditions.



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Caption: A generalized workflow for conducting a stability study on Boc-L-tyrosine powder.

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